![molecular formula C27H39Si4 B14470084 Silane, tris[(trimethylsilyl)phenyl]- CAS No. 66407-69-0](/img/structure/B14470084.png)

Silane, tris[(trimethylsilyl)phenyl]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

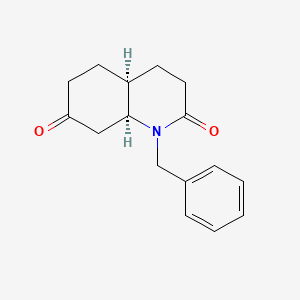

Silane, tris[(trimethylsilyl)phenyl]- is an organosilicon compound with the formula (Me₃Si)₃SiH, where Me represents a methyl group (CH₃). This compound is a colorless liquid and is classified as a hydrosilane due to the presence of an Si-H bond. It is notable for having a weak Si-H bond, with a bond dissociation energy estimated at 84 kcal/mol . This weak bond makes it a valuable reagent in various chemical reactions, particularly in radical-based synthetic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Silane, tris[(trimethylsilyl)phenyl]- can be synthesized through the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane. The reaction proceeds as follows :

- (Me₃Si)₄Si + MeLi → (Me₃Si)₃SiLi + Me₄Si

- (Me₃Si)₃SiLi + HCl → (Me₃Si)₃SiH + LiCl

Alternatively, the compound can be prepared by reacting trimethylsilyl chloride and trichlorosilane in the presence of lithium, although this method yields the silane in modest amounts : 3 Me₃SiCl + HSiCl₃ + 6 Li → (Me₃Si)₃SiH + 6 LiCl

Industrial Production Methods

Industrial production methods for silane, tris[(trimethylsilyl)phenyl]- are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Silane, tris[(trimethylsilyl)phenyl]- undergoes various types of chemical reactions, including:

Hydrosilylation: It is used for the hydrosilylation of alkenes, alkynes, and dialkyl ketones.

Radical Reactions: It participates in radical-based transformations, such as the reduction of halides and the formation of carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with silane, tris[(trimethylsilyl)phenyl]- include radical initiators like azobisisobutyronitrile (AIBN) and various transition metals. Reaction conditions often involve elevated temperatures and the presence of solvents like carbon tetrachloride (CCl₄) or aqueous media .

Major Products Formed

The major products formed from reactions involving silane, tris[(trimethylsilyl)phenyl]- depend on the specific reaction type. For example, in radical reductions, the primary products are the reduced forms of the starting materials, such as alkanes or alcohols .

Aplicaciones Científicas De Investigación

Silane, tris[(trimethylsilyl)phenyl]- has a wide range of scientific research applications, including:

Chemistry: It is used as a radical reducing agent and in hydrosilylation reactions.

Biology: Its applications in biology are less documented, but it can be used in the synthesis of biologically active compounds.

Mecanismo De Acción

The mechanism of action of silane, tris[(trimethylsilyl)phenyl]- involves the homolytic cleavage of the Si-H bond to generate silyl radicals. These radicals can then participate in various radical-based reactions, such as reductions and hydrosilylations . The compound’s weak Si-H bond facilitates the formation of these radicals, making it an effective reagent in radical chemistry.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to silane, tris[(trimethylsilyl)phenyl]- include:

Tributyltin hydride: A commonly used radical reducing agent, but it is toxic and difficult to separate from reaction products.

Trimethylsilane: Another hydrosilane with a stronger Si-H bond (94 kcal/mol) compared to silane, tris[(trimethylsilyl)phenyl]-.

Triphenylsilane: A phenyl-substituted silane used in various hydrosilylation reactions.

Uniqueness

Silane, tris[(trimethylsilyl)phenyl]- is unique due to its weak Si-H bond, which makes it a highly effective radical reducing agent. Its low toxicity compared to tributyltin hydride and its versatility in various chemical reactions further enhance its value in synthetic chemistry .

Propiedades

Número CAS |

66407-69-0 |

|---|---|

Fórmula molecular |

C27H39Si4 |

Peso molecular |

475.9 g/mol |

InChI |

InChI=1S/C27H39Si4/c1-29(2,3)25-19-13-10-16-22(25)28(23-17-11-14-20-26(23)30(4,5)6)24-18-12-15-21-27(24)31(7,8)9/h10-21H,1-9H3 |

Clave InChI |

XKXKPANGBAFXCY-UHFFFAOYSA-N |

SMILES canónico |

C[Si](C)(C)C1=CC=CC=C1[Si](C2=CC=CC=C2[Si](C)(C)C)C3=CC=CC=C3[Si](C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-](/img/structure/B14470013.png)

![6H-Benzo[c]phenothiazine, 5,7-dihydro-](/img/structure/B14470020.png)

![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)